molecular formula C22H23N3O4S B2643270 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946210-27-1

4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Katalognummer: B2643270
CAS-Nummer: 946210-27-1
Molekulargewicht: 425.5
InChI-Schlüssel: CTUPIGLEPSECSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a pyrrolidine ring, a sulfonyl group, an isoxazole ring, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a sulfonyl chloride.

    Coupling Reactions: The final coupling of the isoxazole and pyrrolidine derivatives with a benzamide precursor can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce sulfide analogs.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties
Research has indicated that compounds similar to 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives containing sulfonamide groups have been synthesized and tested against various pathogens, showing efficacy against both bacterial and fungal strains. These findings suggest that the compound may possess similar antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains .

Anti-Cancer Potential
The compound's structural features may also contribute to its anti-cancer properties. Studies on related compounds have demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation. For example, some derivatives were evaluated for their cytotoxic effects on lung cancer cell lines, showing promising inhibition rates against specific targets such as the epidermal growth factor receptor (EGFR) . This positions this compound as a potential lead compound in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving p-tolyl derivatives.
  • Sulfonation : The introduction of the pyrrolidine sulfonamide moiety is crucial for enhancing the biological activity.
  • Final Coupling : The benzamide structure is formed by coupling the isoxazole with the sulfonamide derivative.

The efficiency of these synthetic routes can vary, but optimization can lead to high yields of the target compound .

Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

Therapeutic Area Potential Application Mechanism of Action
AntimicrobialTreatment of bacterial and fungal infectionsInhibition of microbial growth
OncologyTargeting cancer cell proliferationEGFR inhibition and apoptosis induction
Anti-inflammatoryModulation of inflammatory pathwaysCOX-II inhibition

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds structurally related to this compound:

  • Antimicrobial Study : A series of sulfonamide derivatives were synthesized and evaluated against pathogens affecting tomato plants, demonstrating effective antimicrobial properties .
  • Cancer Research : Compounds derived from similar structures were screened for cytotoxicity against A549 lung cancer cells, revealing significant inhibitory effects on cell viability, suggesting potential for development into anticancer agents .
  • Inflammation Studies : Research on related pyrazole derivatives has shown promise in inhibiting COX enzymes, indicating potential use in treating inflammatory conditions .

Wirkmechanismus

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl and isoxazole groups are likely critical for binding to these targets, influencing their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the isoxazole ring, which may reduce its specificity and potency.

    N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide: Lacks the pyrrolidine and sulfonyl groups, potentially altering its biological activity.

Uniqueness

4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (CAS Number: 946210-27-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S with a molecular weight of 425.5 g/mol. The structural components include a pyrrolidine ring, a sulfonyl group, and an isoxazole moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number946210-27-1
Molecular FormulaC22H23N3O4S
Molecular Weight425.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the pyrrolidine and isoxazole functionalities. Initial steps may include the formation of the isoxazole ring followed by the introduction of the sulfonamide group through sulfonylation reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to This compound . For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines. The mechanism often involves inhibition of specific kinases involved in tumor progression, such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

Compounds with a pyrrolidine and sulfonamide structure have demonstrated anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are crucial in the inflammatory response . The ability to modulate these pathways positions such compounds as potential therapeutic agents in inflammatory diseases.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar sulfonamide derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity .

Case Studies

  • Antitumor Activity Study :
    • A derivative of the compound was tested in vitro against several cancer cell lines, showing IC50 values in the low micromolar range.
    • The study utilized molecular docking to elucidate binding interactions with target proteins involved in cell proliferation.
  • Anti-inflammatory Assessment :
    • In vivo models demonstrated that administration of this class of compounds resulted in reduced edema and inflammation markers.
    • Histological analysis revealed decreased leukocyte infiltration in treated tissues compared to controls.
  • Antimicrobial Evaluation :
    • A series of related isoxazole derivatives were evaluated for their antimicrobial efficacy against ESKAPE pathogens.
    • Results indicated a broad spectrum of activity, particularly against resistant strains, highlighting their potential as new antibiotic candidates .

Eigenschaften

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-16-4-6-17(7-5-16)21-14-19(24-29-21)15-23-22(26)18-8-10-20(11-9-18)30(27,28)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUPIGLEPSECSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.